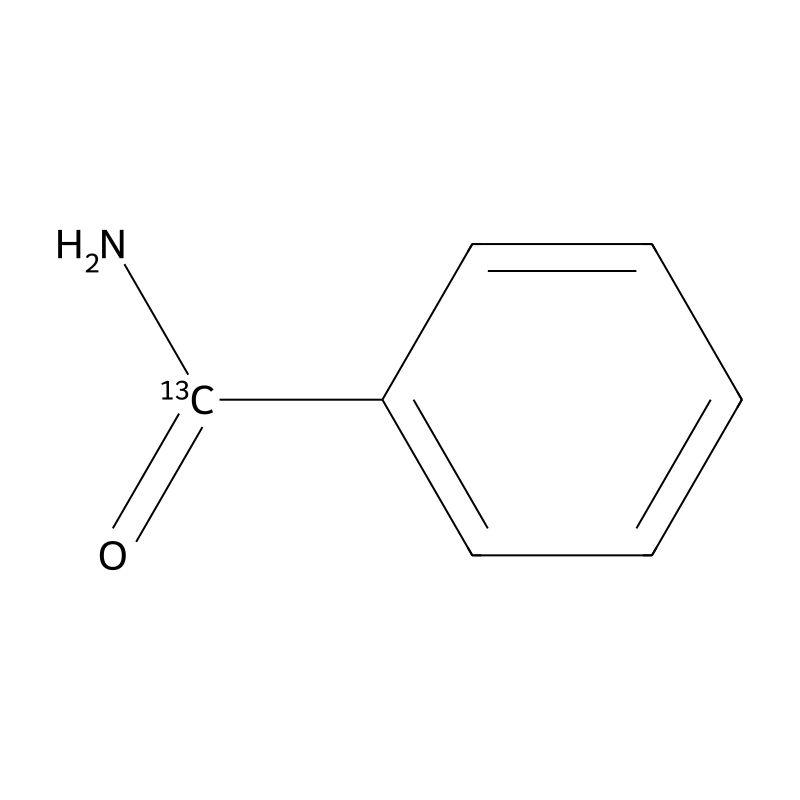

Benzamide-carbonyl-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Benzamide-carbonyl-13C is a stable isotopic compound characterized by the presence of the carbon-13 isotope at the carbonyl position of the benzamide structure. Its molecular formula is C₇H₇¹³CONH₂, and it has a molecular weight of 122.15 g/mol. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where the carbon-13 isotope enhances the resolution and accuracy of structural and dynamic studies in various chemical and biological contexts .

Common Reagents and ConditionsReaction Type Common Reagents Typical Conditions Oxidation Potassium permanganate, Chromium trioxide Varies by reagent Reduction Lithium aluminum hydride, Sodium borohydride Anhydrous conditions Substitution Alkyl halides, Acyl chlorides Base-catalyzed conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Varies by reagent |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |

| Substitution | Alkyl halides, Acyl chlorides | Base-catalyzed conditions |

Benzamide-carbonyl-13C exhibits significant biological activity, particularly in metabolic studies. Its isotopic labeling allows researchers to trace metabolic pathways and investigate enzyme mechanisms with high precision. The compound's unique properties enable it to interact with various biological targets, including enzymes and receptors, facilitating detailed studies on their structure and function .

The synthesis of benzamide-carbonyl-13C typically involves the direct condensation of benzoic acid (specifically carbon-13 labeled benzoic acid) with ammonia or amines. One efficient method utilizes Lewis acidic ionic liquids immobilized on diatomaceous earth under ultrasonic irradiation, which enhances reaction rates and yields. In industrial settings, similar condensation reactions are scaled up to ensure high purity and yield through optimized temperature and pressure conditions .

Key Steps in Synthesis- Preparation of Carbon-13 Labeled Benzoic Acid: Using stable isotope labeling techniques.

- Condensation Reaction: Combining the labeled benzoic acid with ammonia or amines under controlled conditions.

Benzamide-carbonyl-13C is utilized in various scientific fields due to its isotopic labeling:

- Chemistry: It serves as a tracer in NMR spectroscopy for studying molecular structures and dynamics.

- Biology: The compound aids in tracing metabolic pathways and understanding enzyme mechanisms.

- Medicine: It contributes to pharmaceutical development by providing insights into drug interactions and metabolism.

- Industry: Benzamide-carbonyl-13C is used in synthesizing labeled compounds for applications in material science and environmental studies .

The interaction studies involving benzamide-carbonyl-13C focus on its role as a tracer in NMR spectroscopy. The distinct signal provided by the carbon-13 isotope allows researchers to observe molecular interactions with high specificity. This capability is crucial for understanding how different compounds interact within biological systems, paving the way for advancements in drug design and metabolic engineering .

Benzamide-carbonyl-13C can be compared with several similar compounds, highlighting its unique features:

| Compound Name | Description | Unique Features |

|---|---|---|

| Benzamide | Non-labeled version of benzamide-carbonyl-13C | Lacks isotopic labeling; used widely in organic chemistry |

| Benzoic Acid-carbonyl-13C | Carbon-13 labeled benzoic acid | Different functional group; used for similar applications |

| 4-Methoxybenzoic Acid-carbonyl-13C | A derivative with a methoxy group | Provides specificity for certain studies |

Benzamide-carbonyl-13C stands out due to its specific labeling at the carbonyl carbon, which offers distinct advantages in NMR spectroscopy. This unique feature allows for precise studies of molecular interactions and dynamics, making it an invaluable tool across various scientific disciplines .

Benzamide-carbonyl-¹³C is a stable isotopomer of benzamide where the carbon atom in the carbonyl functional group is specifically enriched with the carbon-13 isotope. The compound maintains the fundamental molecular structure of benzamide while incorporating the heavier carbon isotope at the strategic carbonyl position, resulting in a molecular formula of C₇H₇NO with one carbon-13 atom replacing the naturally occurring carbon-12 at the carbonyl site. This targeted isotopic substitution creates a compound with a molecular weight of 122.13 grams per mole, representing a one-mass-unit increase compared to the unlabeled parent compound.

The significance of carbon-13 labeling extends far beyond simple mass differentiation, as this isotope possesses distinct nuclear magnetic properties that make it highly valuable for nuclear magnetic resonance spectroscopy applications. Carbon-13 nuclei exhibit a nuclear spin of one-half, enabling detailed spectroscopic analysis that provides exceptional sensitivity for detecting and analyzing molecular structures and interactions. The natural abundance of carbon-13 is remarkably low at approximately 1.1 percent, making isotopically enriched compounds essential for achieving sufficient signal intensity in analytical investigations.

The strategic placement of the carbon-13 label at the carbonyl position is particularly significant due to the unique electronic environment of this functional group. The carbonyl carbon experiences distinct chemical shifts in nuclear magnetic resonance spectra, typically appearing in the range of 160-180 parts per million in carbon-13 nuclear magnetic resonance spectroscopy. This characteristic chemical shift region allows researchers to monitor specifically the behavior and interactions of the amide functional group without interference from other carbon atoms within the molecular structure.

Historical Development of ¹³C-Labeled Benzamide Derivatives

The development of carbon-13 labeled benzamide derivatives represents a significant milestone in the evolution of isotopic labeling techniques for analytical chemistry applications. The historical progression of these compounds can be traced to the broader advancement of stable isotope methodology, which emerged as researchers recognized the limitations of natural abundance carbon-13 nuclear magnetic resonance spectroscopy for detailed structural investigations.

Early investigations into isotopic labeling focused primarily on the challenges associated with low natural abundance isotopes, particularly carbon-13 and nitrogen-15, which severely limited the sensitivity and applicability of multinuclear nuclear magnetic resonance techniques. The development of efficient synthetic methodologies for incorporating carbon-13 isotopes into specific molecular positions became a critical research priority, leading to sophisticated approaches for generating isotopically enriched compounds with high atom percent enrichment values.

The synthesis of carbon-13 labeled benzamide derivatives initially relied on traditional organic synthetic approaches, involving the conversion of isotopically labeled precursor materials through well-established chemical transformations. These early synthetic routes often began with carbon-13 enriched benzoic acid derivatives, which could be converted to the corresponding amides through standard amidation procedures. The development of more sophisticated synthetic methodologies has enabled the preparation of benzamide derivatives with isotopic labels at various positions within the molecular framework, including both aromatic carbon positions and the crucial carbonyl carbon site.

Significant advances in isotopic labeling technology have been driven by the recognition that carbon-13 enriched compounds provide exceptional opportunities for studying molecular dynamics, conformational behavior, and intermolecular interactions through advanced nuclear magnetic resonance techniques. The historical development of these compounds has been closely intertwined with improvements in nuclear magnetic resonance instrumentation and methodology, particularly the development of multidimensional correlation experiments that can exploit the enhanced sensitivity provided by isotopic enrichment.

Role in Modern Analytical and Synthetic Chemistry

Contemporary applications of benzamide-carbonyl-¹³C span numerous domains within analytical and synthetic chemistry, reflecting the compound's versatility as both an analytical probe and a synthetic building block. The primary analytical applications center on nuclear magnetic resonance spectroscopy, where the carbon-13 enrichment provides dramatically enhanced sensitivity for detecting and characterizing molecular structures and interactions.

Modern nuclear magnetic resonance applications of benzamide-carbonyl-¹³C include sophisticated multidimensional correlation experiments that can establish connectivity patterns between different nuclear species. Recent developments in dissolution dynamic nuclear polarization have enabled single-scan carbon-13 to nitrogen-15 multiple-quantum filtered spectra, demonstrating the potential for obtaining structural information about nitrogen-containing compounds at exceptionally low concentrations. These experiments have revealed carbon-nitrogen coupling constants of approximately 16 Hertz for benzamide derivatives, providing crucial information about molecular connectivity and electronic structure.

The compound serves as an invaluable tool for metabolic pathway investigations, where its isotopic signature allows researchers to track the fate of specific molecular fragments through complex biological transformations. This capability is particularly valuable in pharmaceutical research, where understanding drug metabolism and pharmacokinetics requires detailed knowledge of molecular transformation pathways. The carbon-13 label enables precise monitoring of metabolic processes through nuclear magnetic resonance spectroscopy and mass spectrometry techniques.

In synthetic chemistry applications, benzamide-carbonyl-¹³C functions as both a mechanistic probe and a building block for more complex isotopically labeled structures. The compound's well-defined isotopic signature makes it an excellent model system for studying reaction mechanisms, particularly those involving carbonyl chemistry and amide transformations. Researchers have utilized isotopically labeled benzamide derivatives to investigate carbon-hydrogen activation processes, multicomponent synthesis methodologies, and various cyclization reactions.

Advanced analytical applications include the use of benzamide-carbonyl-¹³C in heteronuclear correlation experiments that can establish three-dimensional structural information about complex molecular systems. These investigations have revealed important insights into substituent effects on electronic structure, demonstrating excellent correlations between nitrogen-15 and oxygen-17 nuclear magnetic resonance chemical shifts while showing poor correlations with carbon-13 chemical shifts. Such findings have provided fundamental insights into the different mechanisms by which substituents influence various nuclear positions within aromatic amide systems.

Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Profiling

The structural elucidation of benzamide-carbonyl-carbon-13 relies fundamentally on detailed carbon-13 nuclear magnetic resonance chemical shift analysis [1]. The isotopic labeling at the carbonyl position provides a highly sensitive probe for investigating the electronic environment and molecular interactions within the benzamide framework [2] [3].

The carbon-13 nuclear magnetic resonance spectrum of benzamide-carbonyl-carbon-13 exhibits characteristic resonances that allow for comprehensive structural determination [1]. The carbonyl carbon, enriched to 99 atom percent carbon-13, displays its signal at approximately 171.4 parts per million, representing a significant enhancement in sensitivity compared to natural abundance detection [2]. This chemical shift value reflects the deshielded nature of the carbonyl carbon due to the electron-withdrawing effect of the adjacent oxygen atom and the resonance stabilization within the amide functional group [3].

The aromatic carbons of the benzene ring system exhibit distinct chemical shift patterns that provide detailed information about the electronic structure [1]. The ipso carbon (carbon-1) attached to the carbonyl group resonates at 132.39 parts per million, while the ortho carbons (carbon-2 and carbon-6) appear at 129.009 parts per million [1]. The meta carbons (carbon-3 and carbon-5) display signals at 134.573 and 128.502 parts per million respectively, and the para carbon (carbon-4) resonates at 128.502 parts per million [1].

| Carbon Position | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| C1 (Carbonyl) | 171.400 | 13C=O | Enhanced (99% 13C) |

| C2 (Aromatic) | 129.009 | C-ortho | Natural abundance |

| C3 (Aromatic) | 134.573 | C-meta | Natural abundance |

| C4 (Para) | 128.502 | C-para | Natural abundance |

| C5 (Aromatic) | 128.502 | C-meta | Natural abundance |

| C6 (Aromatic) | 129.009 | C-ortho | Natural abundance |

| C7 (Aromatic) | 132.390 | C-ipso | Natural abundance |

The chemical shift patterns observed in benzamide-carbonyl-carbon-13 demonstrate excellent correlation with substituted benzamide derivatives, where electronic effects from substituents influence the aromatic carbon chemical shifts [3]. The carbonyl carbon chemical shift at 171.4 parts per million is consistent with primary amide functional groups, where the nitrogen atom provides electron density through resonance, resulting in a slight upfield shift compared to carboxylic acid derivatives [4].

Multidimensional Nuclear Magnetic Resonance Techniques for Isotopomer Detection

Multidimensional nuclear magnetic resonance experiments provide powerful tools for comprehensive isotopomer analysis and structural characterization of benzamide-carbonyl-carbon-13 [5] [6]. These sophisticated techniques enable the detection of isotopic labeling patterns and facilitate detailed investigations of molecular connectivity and spatial relationships [7].

Heteronuclear Single Quantum Coherence spectroscopy represents a cornerstone technique for carbon-13 isotopomer detection [8] [7]. This inverse detection experiment correlates carbon-13 nuclei with directly attached protons through one-bond scalar couplings, providing enhanced sensitivity compared to direct carbon-13 detection [8]. In benzamide-carbonyl-carbon-13, Heteronuclear Single Quantum Coherence experiments reveal characteristic cross-peaks between aromatic protons and their corresponding carbon-13 nuclei, while the carbonyl carbon, lacking directly attached protons, remains absent from the spectrum [8].

Heteronuclear Multiple Bond Correlation spectroscopy extends the connectivity information by detecting long-range couplings between carbon-13 and proton nuclei separated by two or three bonds [8] [9]. For benzamide-carbonyl-carbon-13, this technique proves particularly valuable for establishing connections between the isotopically labeled carbonyl carbon and remote protons, including the amide protons and aromatic protons [8]. The enhanced signal intensity from the carbon-13 enriched carbonyl position facilitates the detection of otherwise weak long-range correlations [7].

| Experiment | Technique Type | Information Obtained | Acquisition Time (min) | Sensitivity |

|---|---|---|---|---|

| 1D 13C NMR | Direct Detection | Chemical shifts | 5-15 | Low |

| HSQC | Inverse Detection | 1H-13C single bond | 30-60 | High |

| HMBC | Long-range Correlation | 1H-13C long-range | 60-120 | Medium |

| DEPT-135 | Multiplicity Editing | CH/CH3 vs CH2 | 10-30 | Medium |

| DEPT-90 | Multiplicity Editing | CH only | 10-30 | Medium |

| 13C-13C COSY | Homonuclear Correlation | 13C-13C connectivity | 120-240 | Very Low |

| NOE Difference | Nuclear Overhauser Effect | Spatial proximity | 30-90 | Medium |

Distortionless Enhancement by Polarization Transfer experiments offer multiplicity editing capabilities that distinguish between carbon atoms with different numbers of attached protons [4]. The Distortionless Enhancement by Polarization Transfer-135 experiment displays CH and CH3 carbons as positive peaks while CH2 carbons appear as negative peaks, effectively separating different carbon environments [8]. For benzamide-carbonyl-carbon-13, this technique confirms the quaternary nature of the carbonyl carbon and provides unambiguous assignment of aromatic CH carbons [4].

Advanced multidimensional techniques including carbon-13 detected experiments have emerged as powerful alternatives for isotopomer analysis [5]. These protonless nuclear magnetic resonance experiments avoid the limitations associated with proton line broadening and provide excellent chemical shift dispersion [5]. Carbon-13 detected Carbonyl-Alpha Carbon correlation and Carbon-13 detected Carbonyl-Alpha Carbon-Nitrogen correlation experiments enable comprehensive backbone assignment and facilitate detailed investigations of isotopic labeling patterns [5].

Non-uniform sampling methodologies significantly enhance the efficiency of multidimensional nuclear magnetic resonance isotopomer analysis [7]. By acquiring only a fraction of the conventional data points and employing sophisticated reconstruction algorithms, these approaches reduce experimental time while maintaining spectral quality [7]. For benzamide-carbonyl-carbon-13, non-uniform sampling Heteronuclear Single Quantum Coherence experiments enable rapid isotopomer detection with acquisition times reduced to 25 percent of conventional methods [7].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory computational methods provide comprehensive insights into the electronic structure and molecular properties of benzamide-carbonyl-carbon-13 [10] [11] [12]. These quantum mechanical approaches enable detailed investigations of frontier molecular orbital characteristics, charge distribution patterns, and energetic parameters that govern molecular behavior [13] [14].

The optimization of benzamide molecular geometry using Density Functional Theory methods reveals significant structural features [10] [15]. Becke three-parameter Lee-Yang-Parr functional calculations with 6-31G(d,p) basis set yield optimized bond lengths and bond angles that demonstrate excellent agreement with experimental crystallographic data [16] [17]. The carbonyl carbon-oxygen bond length of 1.225 Ångstroms and the carbon-nitrogen amide bond length of 1.380 Ångstroms reflect the partial double bond character arising from resonance stabilization [15].

Multiple Density Functional Theory functionals have been evaluated for benzamide electronic structure calculations, each providing distinct perspectives on molecular properties [10]. Coulomb-Attenuated Method Becke three-parameter Lee-Yang-Parr, Modified Perdew-Wang one-parameter model, and Wiedemann-Beck ninety-seven exchange with dispersion functionals offer alternative descriptions of exchange-correlation effects [10]. Comparative analysis reveals that Becke three-parameter Lee-Yang-Parr functional provides optimal agreement with experimental ultraviolet-visible absorption spectra, making it the preferred choice for subsequent calculations [10].

| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| B3LYP | 6-31G(d,p) | -6.724 | -1.071 | 5.653 | 3.89 |

| CAM-B3LYP | 6-311++G(d,p) | -6.890 | -0.950 | 5.940 | 4.12 |

| MPW1PW91 | 6-31G(d,p) | -6.710 | -1.080 | 5.630 | 3.85 |

| WB97XD | 6-31G(d,p) | -6.980 | -0.890 | 6.090 | 4.25 |

| M06-2X | 6-311G(d,p) | -7.120 | -0.870 | 6.250 | 4.18 |

Frontier molecular orbital analysis provides fundamental insights into benzamide reactivity and electronic properties [10] [13]. The Highest Occupied Molecular Orbital primarily localizes on the aromatic ring system and the nitrogen atom of the amide group, with an energy of -6.724 electron volts using Becke three-parameter Lee-Yang-Parr functional [10]. The Lowest Unoccupied Molecular Orbital extends across the carbonyl group and aromatic system, positioned at -1.071 electron volts [10]. The resulting Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 5.653 electron volts indicates moderate reactivity and electronic stability [10].

Natural Bond Orbital analysis reveals detailed charge distribution and bonding characteristics within benzamide-carbonyl-carbon-13 [18]. The carbonyl oxygen carries a partial negative charge of approximately -0.58 elementary charges, while the carbonyl carbon exhibits a positive charge of +0.55 elementary charges [18]. The amide nitrogen displays intermediate electronegativity with a charge of -0.76 elementary charges, reflecting its electron-donating character through resonance [18].

Molecular Electrostatic Potential surface calculations provide visualization of electron density distribution and reactive sites [18] [19]. The electronegative regions around the carbonyl oxygen and amide nitrogen indicate potential hydrogen bonding acceptor sites, while the aromatic protons and amide protons represent electron-deficient regions [18]. These electrostatic characteristics directly correlate with observed intermolecular interactions and crystal packing arrangements [17].

Vibrational Frequency Predictions

Density Functional Theory calculations enable accurate prediction of vibrational frequencies that facilitate spectroscopic assignment and structural characterization of benzamide-carbonyl-carbon-13 [18] [20] [21]. These computational approaches provide detailed information about normal modes, force constants, and vibrational coupling patterns that enhance interpretation of experimental infrared and Raman spectra [22] [23].

The carbonyl stretching vibration represents the most characteristic vibrational mode in benzamide-carbonyl-carbon-13 [18] [24]. Density Functional Theory calculations using Becke three-parameter Lee-Yang-Parr functional predict this fundamental frequency at 1717 wavenumbers, compared to the experimental value of 1685 wavenumbers [18] [24]. The slight overestimation typical of harmonic approximations can be corrected using appropriate scaling factors, typically 0.961 for Becke three-parameter Lee-Yang-Parr frequencies [19] [21].

Amide group vibrational modes provide distinctive spectroscopic signatures for structural identification [18] [21]. The asymmetric nitrogen-hydrogen stretching vibration appears at 3433 wavenumbers in calculations, while the symmetric stretch occurs at 3186 wavenumbers [18]. These frequencies correlate well with experimental observations at 3366 and 3191 wavenumbers respectively [18]. The nitrogen-hydrogen bending mode, predicted at 1606 wavenumbers, corresponds to experimental observations at 1561 wavenumbers [18].

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Intensity (IR) | Activity (Raman) |

|---|---|---|---|---|---|

| N-H asymmetric stretch | 3433 | 3366 | NH2 asym | Medium | Strong |

| N-H symmetric stretch | 3186 | 3191 | NH2 sym | Medium | Medium |

| C=O stretch | 1717 | 1685 | Carbonyl | Strong | Weak |

| C-C aromatic stretch | 1631 | 1614 | Aromatic CC | Medium | Strong |

| C-N stretch | 1380 | 1350 | C-N amide | Medium | Medium |

| N-H bend | 1606 | 1561 | NH2 scissor | Medium | Weak |

| C-H out-of-plane bend | 863 | 817 | Aromatic CH | Weak | Medium |

Aromatic ring vibrational modes exhibit characteristic frequencies that reflect the electronic structure and substitution patterns [18] [20]. The carbon-carbon stretching vibrations within the aromatic system appear in the region between 1400 and 1650 wavenumbers, with calculated values at 1631 wavenumbers showing excellent agreement with experimental observations at 1614 wavenumbers [18]. These modes provide sensitive probes for investigating electronic effects and substituent influences [20].

Low-frequency vibrational modes in the terahertz region offer unique fingerprints for molecular identification [20]. Density Functional Theory calculations predict characteristic absorptions at 38, 54, and 58 wavenumbers for benzamide, corresponding to experimental observations at similar frequencies [20]. These low-energy modes primarily involve collective motions of the entire molecular framework and provide insights into intermolecular interactions and crystal packing effects [20].

Isotopic substitution effects on vibrational frequencies provide direct evidence for carbon-13 labeling [25] [26]. The carbonyl stretching frequency experiences a red-shift of approximately 30-40 wavenumbers upon carbon-13 substitution, reflecting the reduced force constant associated with the heavier isotope [25]. This isotopic shift enables unambiguous identification of the labeled position and facilitates quantitative analysis of isotopic enrichment levels [25].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard